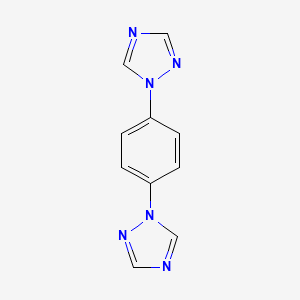

1,4-Di(1H-1,2,4-triazol-1-yl)benzene

Description

Significance of 1,2,4-Triazole (B32235) Scaffolds in Advanced Chemistry

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a structural motif that imparts a unique combination of properties, making it a valuable building block in various chemical disciplines. qu.edu.sanih.gov These scaffolds are notable for their aromatic character, dipole moment, and capacity for hydrogen bonding, which allows them to interact effectively with biological receptors. nih.gov Consequently, 1,2,4-triazole derivatives are prominent in medicinal chemistry, exhibiting a wide array of pharmacological activities. nih.govresearchgate.net

Beyond their biological importance, 1,2,4-triazoles are crucial in coordination chemistry. mdpi.com Their nitrogen atoms can act as donors, enabling them to form stable complexes with a variety of metal ions. mdpi.com This coordinating ability is fundamental to the construction of metal-organic frameworks (MOFs) and coordination polymers, materials with applications in gas storage, catalysis, and sensing. The versatility of the 1,2,4-triazole scaffold, stemming from its electronic properties and multiple coordination sites, continues to drive its exploration in the development of advanced materials and therapeutic agents. researchgate.net

Overview of Benzene-Linked Bistriazole Ligands

Benzene-linked bistriazole ligands are a class of organic molecules where two triazole rings are attached to a central benzene (B151609) core. The benzene unit acts as a rigid spacer, influencing the spatial orientation of the coordinating triazole groups. The point of attachment on the benzene ring (ortho, meta, or para) dictates the geometry of the resulting metal complexes.

These ligands are of particular interest in the field of supramolecular chemistry and crystal engineering. The defined geometry of the benzene spacer combined with the coordinating ability of the triazole units allows for the rational design of complex architectures, such as one-dimensional chains, two-dimensional layers, and three-dimensional networks. researchgate.netresearchgate.net The nature of the linker can also influence the properties of the resulting materials, including their thermal stability and luminescent behavior. researchgate.net

Scope and Research Trajectories of 1,4-Di(1H-1,2,4-triazol-1-yl)benzene

This compound, specifically, features a para-substituted benzene ring, which typically leads to the formation of linear or extended coordination networks. Research on this compound has largely focused on its role as a ligand in the synthesis of coordination polymers. researchgate.net The molecule's structure, with two triazole rings positioned opposite each other, makes it an excellent bridging ligand for connecting metal centers into well-defined arrays. researchgate.netresearchgate.net

The crystal structure of this compound itself has been determined, revealing a molecule with crystallographic inversion symmetry. researchgate.net The dihedral angle between the benzene and triazole rings is a key structural parameter that influences how the molecule packs in the solid state and coordinates to metal ions. researchgate.netnih.gov

Current research trajectories for this compound and its derivatives include:

Synthesis of Novel Coordination Polymers and MOFs: Exploring its reactions with various metal ions to create new materials with tailored structures and properties. researchgate.net

Investigation of Physicochemical Properties: Characterizing the thermal stability, luminescence, and magnetic properties of the resulting coordination compounds. researchgate.net

Potential Applications: Investigating the utility of these materials in areas such as gas sorption, catalysis, and as sensors.

The continued study of this compound is expected to yield further insights into the design and synthesis of functional materials with predictable and tunable properties.

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(1,2,4-triazol-1-yl)phenyl]-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N6/c1-2-10(16-8-12-6-14-16)4-3-9(1)15-7-11-5-13-15/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCHJBELAOOWIPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=NC=N2)N3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization of 1,4 Di 1h 1,2,4 Triazol 1 Yl Benzene Compounds

Single-Crystal X-ray Diffraction Analysis of 1,4-Di(1H-1,2,4-triazol-1-yl)benzene and its Metal Complexes

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique has been successfully applied to this compound, providing unambiguous proof of its molecular structure and intermolecular organization.

The structural features of the 1H-isomer can be compared with related compounds, such as the 4H-isomer, 1,4-bis(4H-1,2,4-triazol-4-yl)benzene. In its dihydrate form, the dihedral angle between the 1,2,4-triazole (B32235) ring and the central benzene (B151609) ring is significantly larger at 32.2(2)°. nih.gov In another related compound, 1,4-bis(5-methyl-1H-1,2,4-triazol-3-yl)benzene, the benzene and triazole rings are nearly coplanar, with a dihedral angle of only 5.5(1)°. nih.gov These variations highlight how subtle changes in isomeric form or substitution can significantly impact the molecular conformation and crystal packing.

| Parameter | This compound researchgate.net | 1,4-Bis(4H-1,2,4-triazol-4-yl)benzene Dihydrate nih.gov | 1,4-Bis(5-methyl-1H-1,2,4-triazol-3-yl)benzene Tetrahydrate nih.gov |

|---|---|---|---|

| Formula | C₁₀H₈N₆ | C₁₀H₈N₆·2H₂O | C₁₂H₁₂N₆·4H₂O |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/n | C2/c |

| a (Å) | 5.8817 (7) | 3.7090 (7) | 12.7343 (19) |

| b (Å) | 10.2616 (9) | 15.680 (3) | 13.937 (2) |

| c (Å) | 11.9768 (11) | 9.6054 (18) | 9.0648 (14) |

| β (°) | 96.165 (3) | 99.748 (3) | 100.893 (3) |

| Volume (ų) | 718.33 (12) | 550.56 (18) | 1579.8 (4) |

| Dihedral Angle (°) | 16.7 (2) | 32.2 (2) | 5.5 (1) |

While this compound is a promising ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers, there is a notable lack of reported crystal structures for its direct metal complexes. However, extensive research has been conducted on the coordination chemistry of the closely related flexible ligand, 1,4-bis(1,2,4-triazol-1-ylmethyl)benzene (btx). This ligand, which features a methylene (B1212753) spacer between the triazole and benzene rings, demonstrates versatile coordination modes, bridging metal centers to form one-, two-, and three-dimensional networks. researchgate.net For instance, it forms a 2D (4,4) network with Ni(II) ions and a 1D chain with Cu(II) ions. researchgate.net The flexibility of the methylene spacer in btx allows it to adapt to the coordination preferences of different metal ions, a feature that would be more constrained in the rigid this compound ligand.

Spectroscopic Characterization Techniques for this compound (e.g., Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic methods are crucial for confirming the identity and purity of newly synthesized compounds and for probing their electronic and vibrational properties. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive characterization profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure in solution. For this compound, the high symmetry of the molecule would lead to a simple spectrum.

In the ¹H NMR spectrum, two signals would be expected: a singlet for the four equivalent protons of the central benzene ring and two singlets for the protons on the two equivalent triazole rings. Based on data for related compounds like 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one, the triazole protons are expected to appear as singlets in the downfield region, typically between 8.0 and 9.0 ppm. scispace.com The benzene protons would likely appear as a singlet around 7.5-8.0 ppm.

In the ¹³C NMR spectrum, only three signals would be anticipated: one for the two substituted carbons of the benzene ring, one for the four unsubstituted carbons of the benzene ring, and one for the C-H carbons of the triazole rings.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint. For this compound, key absorption bands would include:

C-H stretching vibrations from the aromatic benzene and triazole rings, typically appearing above 3000 cm⁻¹.

C=N and C=C ring stretching vibrations within the 1400-1650 cm⁻¹ region.

In-plane and out-of-plane C-H bending vibrations, which provide information about the substitution pattern of the benzene ring. For comparison, in complex triazole derivatives, C=N stretching of the triazole ring is observed around 1507 cm⁻¹. nist.gov

Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition. For this compound (C₁₀H₈N₆), the molecular ion peak [M]⁺ would be expected at m/z 212.21. High-resolution mass spectrometry (HRMS) would confirm the elemental formula with high accuracy. Fragmentation patterns would likely involve the loss of N₂ or cleavage of the triazole rings.

| Technique | Expected Feature for this compound | Comparative Data from Related Compounds |

|---|---|---|

| ¹H NMR | Benzene-H: ~7.5-8.0 ppm (s, 4H) Triazole-H: ~8.0-9.0 ppm (s, 4H) | Triazole protons in 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones appear at 8.12–8.33 and 7.77–7.91 ppm. scispace.com |

| IR | C-H (aromatic) > 3000 cm⁻¹ C=N/C=C (ring) ~1400-1650 cm⁻¹ | C=N (triazole ring) observed at 1507 cm⁻¹ in a complex derivative. nist.gov |

| Mass Spec. | [M]⁺ at m/z = 212.21 | The related 1,4-bis(3,5-dimethyl-4H-1,2,4-triazol-4-yl)benzene shows the expected molecular ion [M]⁺ at m/z 268. acs.org |

Powder X-ray Diffraction for Solid-State Structural Elucidation of this compound Architectures

While single-crystal XRD provides the most detailed structural information, it requires high-quality single crystals that can be difficult to grow. Powder X-ray diffraction (PXRD) is a powerful alternative for characterizing polycrystalline materials, confirming phase purity, and verifying that the bulk material has the same structure as the single crystal from which the structure was determined.

The PXRD pattern is a fingerprint of a crystalline solid. It consists of a plot of scattered X-ray intensity versus the scattering angle (2θ). The peak positions are determined by the unit cell dimensions, while the peak intensities are related to the arrangement of atoms within the unit cell.

In the context of materials derived from this compound, such as coordination polymers, PXRD is an essential tool. For example, in the study of a 3D cadmium(II) coordination network built from the isomeric ligand 1,3-di-(1,2,4-triazole-4-yl)benzene, PXRD was used to confirm the phase purity of the synthesized bulk sample. mdpi.com The experimental PXRD pattern of the microcrystalline powder was compared to a pattern simulated from the single-crystal X-ray diffraction data. The excellent agreement between the major peak positions of the experimental and simulated patterns confirmed that the bulk product was a single, pure phase corresponding to the determined crystal structure. mdpi.com This comparison is a standard and critical step in the characterization of new crystalline materials, ensuring that the properties measured for the bulk sample can be directly correlated with the single-crystal structure. This technique is also used to assess the stability of the framework after solvent exchange or gas adsorption experiments. frontiersin.org

Theoretical and Computational Investigations on 1,4 Di 1h 1,2,4 Triazol 1 Yl Benzene

Quantum Chemical Studies on the Electronic Structure and Reactivity of 1,4-Di(1H-1,2,4-triazol-1-yl)benzene

Quantum chemical studies offer a microscopic view of the electron distribution and orbital energies within the this compound molecule. These investigations are crucial for predicting its chemical behavior, including its reactivity and the nature of its interactions with other chemical species.

Density Functional Theory (DFT) Calculations for Molecular Orbitals (HOMO/LUMO)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. A key aspect of these studies is the characterization of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that helps in determining the chemical reactivity, kinetic stability, and optical properties of a molecule.

While specific DFT calculations for the isolated this compound molecule are not extensively reported in publicly available literature, studies on coordination polymers and metal-organic frameworks (MOFs) incorporating this ligand provide some insights. For instance, a 2D semiconducting Cu(I) coordination polymer featuring this compound as a ligand was reported to have a HOMO-LUMO gap of 2.34 eV. researchgate.net This value, however, was determined experimentally from the material's optical absorption spectrum using the Kubelka-Munk equation and represents the band gap of the bulk material, not the isolated ligand. researchgate.net

Theoretical calculations on related systems, such as other isomers or similar bitriazole ligands, suggest that the HOMO is typically localized on the electron-rich benzene (B151609) ring, while the LUMO is distributed over the electron-deficient triazole rings. This distribution is fundamental to understanding the charge transfer characteristics of the molecule when it interacts with metal ions or other species. DFT calculations are also employed to understand the electronic structure of these related compounds, providing a basis for comparison. researchgate.net

| Parameter | Value (for a MOF containing the compound) | Method |

| HOMO-LUMO Gap (Eg) | 2.34 eV | Kubelka-Munk equation from optical absorption spectrum researchgate.net |

Note: The data in the table is for a metal-organic framework containing this compound and not for the isolated molecule.

Analysis of Charge Distribution and Electrostatic Potentials

The analysis of charge distribution and electrostatic potentials provides a detailed picture of the electronic landscape of a molecule, highlighting regions that are electron-rich or electron-poor. This information is vital for predicting sites of electrophilic and nucleophilic attack, as well as understanding non-covalent interactions.

For the isomeric compound, 1,3-di(1H-1,2,4-triazol-1-yl)benzene, charge density maps have revealed that the triazole rings are electron-deficient. This characteristic significantly influences the reactivity of the molecule. It is highly probable that similar electronic properties are present in the 1,4-isomer, with the nitrogen atoms of the triazole rings acting as centers of negative charge, making them effective coordination sites for metal ions.

Electrostatic potential maps, which visualize the electrostatic potential on the electron density surface, would further illustrate these features. Regions of negative potential (typically colored in shades of red) would be expected around the nitrogen atoms of the triazole rings, confirming their role as Lewis bases. Conversely, regions of positive potential (typically colored in shades of blue) would likely be associated with the hydrogen atoms of the benzene and triazole rings.

Computational Modeling of Synthesis Mechanisms and Thermodynamic Parameters for this compound Reactions

Computational modeling can be a powerful tool for elucidating the mechanisms of chemical reactions and for calculating their thermodynamic parameters, such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°). This information is critical for optimizing reaction conditions and understanding the feasibility and spontaneity of a synthetic process.

Currently, there is a lack of specific computational studies in the available literature that focus on the synthesis mechanism of this compound itself. However, thermodynamic parameters have been reported for the synthesis of coordination compounds that utilize this molecule as a ligand. For example, in the synthesis of a coordination polymer, a value for the change in enthalpy (ΔH°) was reported as 39.034 kJ/mol. This value pertains to the formation of the coordination complex, not the synthesis of the ligand.

A computational study of the synthesis of this compound would likely involve modeling the reaction of 1,4-dihalobenzene with 1H-1,2,4-triazole in the presence of a base. Such a study would aim to identify the transition states and intermediates along the reaction pathway, providing a detailed understanding of the reaction mechanism at a molecular level.

| Reaction | Thermodynamic Parameter | Value |

| Formation of a coordination compound | ΔH° | 39.034 kJ/mol |

Note: The data in the table is for a reaction involving this compound as a reactant, not its synthesis.

Molecular Dynamics Simulations and Conformational Analysis of this compound Ligands

Molecular dynamics (MD) simulations and conformational analysis are computational techniques used to study the dynamic behavior and preferred spatial arrangements of molecules. For a flexible molecule like this compound, which has rotational freedom around the bonds connecting the benzene and triazole rings, these methods are particularly insightful.

The conformation of the ligand, specifically the dihedral angles between the planes of the benzene and triazole rings, plays a crucial role in determining how it packs in a crystal lattice or coordinates to a metal center in a MOF. DFT calculations on similar flexible bis(triazole) ligands have been used to determine their most stable conformations, which is essential for understanding the resulting structures of their coordination polymers.

While specific MD simulations or detailed conformational analyses for this compound are not readily found in the literature, it is understood that the molecule is not perfectly planar. The triazole rings are twisted out of the plane of the central benzene ring to minimize steric hindrance. The extent of this twist and the energy barriers to rotation would be key findings from a dedicated computational study. Hirshfeld surface analysis, a method to visualize and quantify intermolecular interactions in a crystal, has been applied to related compounds, offering insights into the packing and non-covalent interactions that stabilize particular conformations. researchgate.net

Coordination Chemistry and Supramolecular Assemblies of 1,4 Di 1h 1,2,4 Triazol 1 Yl Benzene

Design and Synthesis of Metal Coordination Polymers and Frameworks with 1,4-Di(1H-1,2,4-triazol-1-yl)benzene

The synthesis of coordination complexes using 1,2,4-triazole (B32235) derivatives is a well-established strategy for creating materials with diverse structures and properties. scispace.comresearchgate.net The 1,2,4-triazole group can coordinate to metal centers in a monodentate fashion or, more commonly, act as a bridging ligand via its N1 and N2 atoms, facilitating the formation of extended networks. researchgate.net

The versatility of the 1,2,4-triazole group allows for the formation of a wide array of metal complexes, ranging from simple mononuclear species to complex oligonuclear and polynuclear structures. researchgate.net In mononuclear complexes, the triazole ligand typically binds to a single metal center. For instance, various transition metal complexes with substituted triazole ligands have been synthesized, demonstrating the fundamental coordination capabilities of the triazole ring. mdpi.com

When ligands possessing multiple triazole units, such as this compound, are employed, the formation of polynuclear complexes becomes highly favorable. In these structures, the ligand bridges multiple metal centers, leading to the creation of dimers, trimers, or larger discrete oligomeric clusters. The specific nuclearity and geometry of these complexes are influenced by factors such as the metal-to-ligand ratio, the coordination preference of the metal ion, and the presence of co-ligands or counterions. mdpi.com

The primary application of ditopic, rigid ligands like this compound is in the construction of infinite, multidimensional coordination polymers and Metal-Organic Frameworks (MOFs). scispace.com In these materials, the ligand acts as a linker, connecting metal ions or metal-containing secondary building units (SBUs) into one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. rsc.orgmdpi.com

The synthesis of these extended structures is often achieved under solvothermal or hydrothermal conditions, where the reaction of the ligand with a suitable metal salt leads to self-assembly of the crystalline framework. researchgate.netmdpi.com For example, the reaction of the related ligand 1,3-di-(1,2,4-triazole-4-yl)benzene with cadmium sulfate (B86663) under solvothermal conditions yielded a 3D coordination polymer. mdpi.com Similarly, the use of mixed-ligand systems, combining 1,4-di(1H-imidazol-4-yl)benzene with various carboxylates, has produced MOFs with structures ranging from 1D chains to 3D frameworks. rsc.org The predictable geometry of this compound makes it an ideal candidate for designing networks with specific topologies and potential applications in areas such as gas storage or catalysis. rsc.orgacs.org

Influence of Ligand Conformation and Flexibility on Coordination Network Topology

The final topology of a coordination network is heavily dependent on the conformation and flexibility of its organic linkers. The this compound ligand is considered semi-rigid. While the central benzene (B151609) ring is planar and the triazole rings are aromatic, rotation can occur around the C(phenyl)-N(triazole) single bonds. This rotation dictates the relative orientation of the two triazole rings.

In the solid state, the molecule of this compound is generated by crystallographic inversion symmetry, and the dihedral angle between the planes of the benzene and triazole rings is relatively small at 16.7(2)°. researchgate.net This near-coplanar arrangement imparts a significant degree of rigidity. In contrast, ligands where a flexible spacer, such as a methylene (B1212753) group (-CH₂-), is introduced between the phenyl and triazole rings, like in 1,4-bis(1,2,4-triazol-1-ylmethyl)benzene, exhibit much greater conformational freedom. researchgate.net This flexibility allows the ligand to bend and rotate to a larger extent, accommodating different coordination geometries of metal ions and leading to a greater diversity of network topologies. researchgate.net The rigidity of this compound, therefore, offers more predictable control over the final structure, making it a valuable component for targeted synthesis of specific network architectures.

Role of Counterions and Anionic Components in Directing Coordination Architectures

For example, in a 3D framework constructed from the related ligand 1,3-di-(1,2,4-triazole-4-yl)benzene and cadmium(II), sulfate anions (SO₄²⁻) were found to play a dual role. mdpi.com One sulfate anion coordinates directly to a cadmium center, completing its coordination sphere, while another uncoordinated sulfate anion resides within the channels of the framework, stabilized by interactions with the host structure. mdpi.com The size, shape, and coordination ability of the anion can thus determine the dimensionality and connectivity of the network. Different anions (e.g., nitrate, perchlorate, halide) can lead to dramatically different structures even when using the same metal and organic ligand.

Investigation of Non-Covalent Interactions and Supramolecular Packing in this compound Crystals

The crystal structure of this compound in its pure form is governed by a combination of weak non-covalent interactions that dictate the supramolecular packing. researchgate.net Analysis of its crystal structure reveals the importance of both hydrogen bonding and π-π stacking.

Weak C—H⋯N hydrogen bonds are observed, where a hydrogen atom from a benzene ring of one molecule interacts with a nitrogen atom of a triazole ring on an adjacent molecule. These interactions link molecules into inversion dimers, creating characteristic R²₂(6) graph-set motifs. researchgate.net

In addition to hydrogen bonding, weak aromatic π–π stacking interactions contribute to the stability of the crystal packing. These interactions occur between the electron-rich aromatic rings of neighboring molecules, with a measured centroid–centroid separation of 3.809(1) Å. researchgate.net Together, these non-covalent forces guide the self-assembly of the molecules into a stable, three-dimensional supramolecular network. researchgate.net In hydrated crystal structures of similar ligands, water molecules can also participate in extensive O—H⋯N and N—H⋯O hydrogen bonding, further connecting the organic components and forming complex 3D networks. nih.govnih.gov

Data Tables

Table 1: Crystallographic Data for this compound Data sourced from a 2017 crystal structure report. researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₀H₈N₆ |

| Molecular Weight | 212.22 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8091 (3) |

| b (Å) | 10.2616 (9) |

| c (Å) | 11.9768 (11) |

| β (°) | 96.165 (3) |

| Volume (ų) | 465.44 (7) |

| Z | 2 |

| Calculated Density (Mg m⁻³) | 1.514 |

Table 2: Non-Covalent Interactions in the Crystal Structure of this compound and Related Compounds

| Interaction Type | Description | Example System | Reference |

| C—H⋯N Hydrogen Bonding | Links molecules into inversion dimers forming R²₂(6) loops. | This compound | researchgate.net |

| π–π Stacking | Aromatic stacking between rings of adjacent molecules. | This compound | researchgate.net |

| O—H⋯N Hydrogen Bonding | Water molecules hydrogen bond to triazole nitrogen atoms. | 1,4-bis(4H-1,2,4-triazol-4-yl)benzene dihydrate | nih.gov |

| N—H⋯O Hydrogen Bonding | Triazole N-H donors hydrogen bond to water molecules. | 1,4-bis(5-methyl-1H-1,2,4-triazol-3-yl)benzene tetrahydrate | nih.gov |

Applications of 1,4 Di 1h 1,2,4 Triazol 1 Yl Benzene in Advanced Materials Science

Development of Electron-Transport and Hole-Blocking Components for Organic Electronic Devices

While direct studies on the standalone 1,4-Di(1H-1,2,4-triazol-1-yl)benzene as an electron-transport layer (ETL) or hole-blocking layer (HBL) in organic electronic devices are not extensively documented, the inherent electronic properties of the 1,2,4-triazole (B32235) moiety suggest its potential in these applications. The electron-deficient nature of the triazole rings can facilitate electron transport and impede the flow of holes.

A notable development in this area is the incorporation of this compound as a ligand in a two-dimensional (2D) copper(I) iodide coordination polymer. nih.govresearchgate.netresearcher.lifematilda.science This material has been shown to exhibit semiconducting properties, which are fundamental for applications in electronic devices. nih.govresearchgate.netresearcher.lifematilda.science The coordination polymer, with this compound bridging copper iodide units, demonstrates high stability and has been successfully fabricated into a chemiresistive sensor. nih.govresearchgate.netresearcher.life The performance of this sensor in detecting methanol underscores the potential of materials incorporating this triazole derivative in electronic applications. nih.govresearcher.life

The following table summarizes the properties of the 2D Cu(I) coordination polymer with this compound as a ligand, highlighting its potential as a semiconductor in organic electronics.

| Property | Value/Observation | Reference |

| Material | 2D Cu(I) Iodide Coordination Polymer with this compound ligand | nih.govresearchgate.net |

| Key Feature | Exhibits semiconducting properties | nih.govresearchgate.netresearcher.lifematilda.science |

| Demonstrated Application | Chemiresistive sensor for methanol | nih.govresearcher.life |

| Sensor Response (to 100 ppm methanol) | 66.7 | nih.govresearcher.life |

| Response Time | 17.5 s | researcher.life |

| Recovery Time | 34.2 s | researcher.life |

| Limit of Detection (LOD) | 1.22 ppb | nih.gov |

| Limit of Quantification (LOQ) | 4.02 ppb | nih.gov |

Exploration in Organic Photovoltaics and Light-Emitting Devices

The application of this compound in organic photovoltaics is an emerging area of research with limited specific data. However, its use in light-emitting materials has been demonstrated through the creation of organic-inorganic hybrid silver halides. researchgate.netresearchgate.net These materials, which incorporate this compound, have been shown to exhibit broadband white-light emission. researchgate.netresearchgate.net This is a significant finding for the development of single-component white-light emitting diodes (LEDs).

In one study, a hybrid silver halide compound demonstrated efficient broadband white-light emission with a photoluminescence quantum efficiency (PLQE) of approximately 2.1%. researchgate.net The photochemical stability of this material further highlights its potential for use in solid-state lighting applications. researchgate.net

The photoluminescent properties of a hybrid silver halide incorporating this compound are detailed in the table below.

| Property | Value/Observation | Reference |

| Material | Hybrid Silver Halide with this compound | researchgate.netresearchgate.net |

| Emission | Broadband white-light | researchgate.netresearchgate.net |

| Photoluminescence Quantum Efficiency (PLQE) | ~2.1% | researchgate.net |

| Stability | Excellent photochemical stability | researchgate.net |

Materials for Energy Storage and Conversion Technologies (e.g., Supercapacitors, Fuel Cells)

The direct application of this compound in energy storage and conversion technologies such as supercapacitors and fuel cells is not yet well-established in scientific literature. However, the broader class of 1,2,4-triazole derivatives has been recognized for its potential in these areas. For instance, the nitrogen-rich structure of triazoles can be advantageous in materials designed for ion conduction or electrochemical energy storage.

While specific studies on supercapacitors are lacking for this particular compound, related research on other bis-triazole derivatives in polyoxometalate-based compounds has been explored for their supercapacitor properties. In the context of fuel cells, metal-organic frameworks (MOFs) are being investigated for proton conduction, and it has been suggested that guest molecules like 1,2,4-triazole can facilitate proton transport through the pores of the framework. These related studies suggest that this compound could be a promising candidate for future research in these energy-related applications.

Sorption and Selective Adsorption Properties of this compound-based Materials

Materials incorporating this compound have demonstrated significant potential in sorption and selective adsorption applications, particularly for the removal of organic dyes from aqueous solutions. mdpi.comresearchgate.netresearchgate.net A coordination polymer, H3K2[Ag5(DTB)5][SiW12O40]2·Cl2·8H2O, where DTB is this compound, has been synthesized and shown to be effective in the selective separation of cationic dyes from anionic dyes. mdpi.com

This material exhibited a notable ability to remove crystal violet and methylene (B1212753) blue, both cationic dyes, from single solutions. mdpi.com More importantly, in binary solutions containing a mixture of cationic and anionic dyes, the material demonstrated selective adsorption of the cationic dyes, highlighting its potential for industrial wastewater treatment. mdpi.com The mechanism of this selective adsorption is attributed to the sizes of the organic dyes. mdpi.com

The table below summarizes the dye removal performance of the coordination polymer based on this compound.

| Property | Value/Observation | Reference |

| Adsorbent Material | H3K2[Ag5(DTB)5][SiW12O40]2·Cl2·8H2O (DTB = this compound) | mdpi.com |

| Target Pollutants | Cationic dyes (Crystal Violet, Methylene Blue) | mdpi.com |

| Selectivity | Selective removal of cationic dyes over anionic dyes (Methyl Orange) | mdpi.com |

| Removal Rate (Crystal Violet, 90 min) | 74% | mdpi.com |

| Removal Rate (Methylene Blue, 90 min) | 85% | mdpi.com |

Catalytic Systems Incorporating this compound as Ligands or Functional Motifs

The use of this compound as a ligand in catalytic systems is a promising area of research. Its ability to coordinate with metal centers through the nitrogen atoms of the triazole rings allows for the formation of various metal-organic complexes with catalytic activity.

In one study, this compound was used as an organic base in the solvothermal reaction with AgI, leading to the formation of new hybrid haloargentates. researchgate.netresearchgate.net Interestingly, during this reaction, the compound underwent an in situ N-alkylation. researchgate.netresearchgate.net

Furthermore, polyoxometalate-based complexes incorporating this ligand have shown good catalytic activity for the oxidation of methanol. researchgate.net In a continuous-flow fixed-bed micro-reactor, these complexes demonstrated high elimination rates for methanol at elevated temperatures. researchgate.net For instance, one such complex achieved a maximum methanol elimination rate of 85% at 150 °C, while another reached 92% at 120 °C. researchgate.net

The catalytic performance of complexes with this compound in methanol oxidation is presented in the table below.

| Property | Value/Observation | Reference |

| Catalyst Type | Polyoxometalate-based complexes with this compound ligand | researchgate.net |

| Reaction | Catalytic oxidation of methanol | researchgate.net |

| Reactor Type | Continuous-flow fixed-bed micro-reactor | researchgate.net |

| Maximum Elimination Rate (Complex 1) | 85% at 150 °C | researchgate.net |

| Maximum Elimination Rate (Complex 2) | 92% at 120 °C | researchgate.net |

Conclusion and Future Research Directions

Summary of Key Achievements in 1,4-Di(1H-1,2,4-triazol-1-yl)benzene Research

Research on this compound has yielded several noteworthy accomplishments, primarily centered on its synthesis, structural elucidation, and its application as a versatile building block in supramolecular chemistry and materials science.

A significant achievement has been the successful synthesis and detailed characterization of the compound. The molecular structure of this compound, with the chemical formula C₁₀H₈N₆, has been unequivocally confirmed through single-crystal X-ray diffraction. researchgate.net These studies have revealed crucial information about its molecular geometry, including bond lengths and angles. For instance, the molecule possesses crystallographic inversion symmetry, and the dihedral angle between the benzene (B151609) and triazole rings has been determined. researchgate.net This fundamental understanding of its three-dimensional structure is paramount for predicting its interaction with other molecules and its potential applications.

The most prominent application of this compound to date is its role as a ligand in the construction of coordination polymers and metal-organic frameworks (MOFs). The nitrogen atoms of the triazole rings act as excellent coordination sites for various metal ions. This has led to the synthesis of a diverse range of coordination compounds with interesting structural topologies and potential functionalities. The ability of the 1,2,4-triazole (B32235) moiety to act as a bridging ligand is a key factor in the formation of these extended networks. nih.gov

Furthermore, the polar nature of the triazole nucleus imparts favorable properties such as increased solubility and the ability to form hydrogen bonds, which are crucial in the rational design of functional materials. researchgate.net The stability of the 1,2,4-triazole ring to metabolic degradation has also been noted, a property that is of significant interest in medicinal chemistry. researchgate.net

Interactive Table 1: Key Achievements in this compound Research

| Achievement | Description | Key Findings |

| Synthesis and Structural Elucidation | Successful synthesis and detailed characterization of the compound. | The molecular structure has been confirmed by single-crystal X-ray diffraction, revealing its geometry and crystallographic symmetry. researchgate.net |

| Coordination Chemistry | Utilization as a versatile ligand for the construction of coordination polymers and MOFs. | The triazole nitrogen atoms act as effective coordination sites, leading to diverse structural topologies. nih.gov |

| Material Science Foundation | Establishment as a building block for functional materials. | The polar nature and hydrogen bonding capability of the triazole rings are advantageous for material design. researchgate.net |

| Pharmacophore Recognition | Identification of the 1,2,4-triazole core as a stable and interactive pharmacophore. | The metabolic stability and receptor interaction potential of the triazole nucleus are recognized. researchgate.net |

Identification of Emerging Research Frontiers and Unexplored Areas

While significant progress has been made, several exciting research frontiers and unexplored areas remain for this compound and its derivatives.

The biological activities of this compound remain a largely untapped domain. The broader family of 1,2,4-triazole derivatives is known to exhibit a wide spectrum of pharmacological effects, including antifungal, antibacterial, anticancer, and anticonvulsant properties. nih.govresearchgate.net Given that the 1,2,4-triazole nucleus is a key pharmacophore in several marketed drugs, a systematic investigation into the potential bioactivities of this compound and its derivatives is a compelling future direction. This could involve screening against various biological targets, including enzymes and receptors. researchgate.netnih.gov

Another emerging frontier is the development of functional materials with tunable properties. The versatility of this compound as a ligand opens up possibilities for creating "smart" materials. For instance, iron(II) complexes with 1,2,4-triazole ligands have shown spin-crossover properties, which could be exploited in molecular switches and data storage devices. nih.gov Exploring the magnetic and optical properties of coordination polymers derived from this compound could lead to novel applications.

The exploration of this compound in the field of high-energy-density materials (HEDMs) is another potential avenue. Nitrogen-rich heterocyclic compounds are known for their high heats of formation and are being investigated as next-generation energetic materials. rsc.org The high nitrogen content of this compound makes it an interesting candidate for such studies.

Finally, the synthesis and study of derivatives of this compound with modified electronic and steric properties could unlock new applications. Functionalization of the benzene ring or the triazole moieties could lead to materials with enhanced catalytic, sensing, or separation capabilities.

Interactive Table 2: Emerging Research Frontiers and Unexplored Areas

| Research Frontier | Potential Applications | Rationale |

| Biological Activity Screening | Drug discovery (antifungal, antibacterial, anticancer) | The 1,2,4-triazole core is a known pharmacophore in many bioactive compounds. nih.govresearchgate.net |

| Functional Materials | Molecular switches, sensors, data storage | The ability to form coordination polymers with interesting magnetic and optical properties. nih.gov |

| High-Energy-Density Materials | Advanced energetic materials | The high nitrogen content of the molecule is a key characteristic of HEDMs. rsc.org |

| Derivative Synthesis | Catalysis, chemical sensing, separation technologies | Modification of the core structure can lead to tailored material properties. |

Prospective Methodological Advancements and Interdisciplinary Opportunities

Future research on this compound will likely benefit from and contribute to methodological advancements and increased interdisciplinary collaboration.

In the realm of synthesis, the development of more efficient, sustainable, and scalable synthetic routes is a continuous goal. While traditional methods exist, exploring modern synthetic methodologies such as microwave-assisted organic synthesis (MAOS) and flow chemistry could lead to higher yields, reduced reaction times, and a smaller environmental footprint. chemmethod.com Furthermore, the development of one-pot, multi-component reactions for the synthesis of derivatives of this compound would be highly advantageous. frontiersin.org

Computational chemistry and molecular modeling will undoubtedly play an increasingly crucial role in predicting the properties and guiding the synthesis of new materials based on this compound. nih.gov Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. Molecular docking studies can help in identifying potential biological targets and understanding ligand-receptor interactions. nih.govnih.gov

Interdisciplinary collaboration will be key to unlocking the full potential of this compound. Partnerships between synthetic chemists, materials scientists, physicists, and biologists will be essential for the design, synthesis, characterization, and application of new functional materials and bioactive compounds. For instance, the development of sensors for environmental or biomedical applications would require expertise in both materials synthesis and analytical chemistry. Similarly, the exploration of its medicinal properties would necessitate collaboration between medicinal chemists, pharmacologists, and toxicologists.

Q & A

Q. What are the optimal synthetic routes for 1,4-Di(1H-1,2,4-triazol-1-yl)benzene in coordination polymer synthesis?

Methodological Answer: Hydrothermal synthesis at 120°C is a widely used method, as demonstrated in the preparation of zinc(II) and cadmium(II) coordination polymers. The ligand acts as a bridging unit, with metal salts (e.g., ZnCl₂ or CdSO₄) reacting under controlled pH and temperature to form 1D or 3D architectures. Characterization via single-crystal X-ray diffraction confirms structural integrity .

| Reaction Conditions | Metal Source | Resulting Structure |

|---|---|---|

| 120°C, 24 hrs, pH 6.5 | ZnCl₂ | 1D zigzag chain |

| 120°C, 48 hrs, pH 7.0 | CdSO₄ | 3D network |

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

- Single-crystal X-ray diffraction for resolving molecular geometry and intermolecular interactions (e.g., C–N bond lengths: ~1.33–1.37 Å) .

- Thermogravimetric analysis (TGA) to assess thermal stability (decomposition observed above 300°C) .

- FT-IR spectroscopy to identify triazole ring vibrations (e.g., C=N stretching at ~1600 cm⁻¹) .

Q. How does this compound contribute to pharmacological research?

Methodological Answer: The compound is structurally related to antifungal agents like fluconazole, where it serves as a pharmacophore. Researchers evaluate its derivatives for inhibitory activity against cytochrome P450 enzymes, using docking studies to optimize binding interactions .

Advanced Research Questions

Q. How do structural variations in triazole ligands influence the topology of coordination polymers?

Q. What experimental strategies resolve discrepancies in reported biological activities of triazole derivatives?

Methodological Answer: Contradictions in bioactivity data often arise from variations in:

- Synthetic purity : HPLC-MS ensures >98% purity to exclude impurities (e.g., fluconazole EP impurity C) .

- Assay conditions : Standardized MIC (minimum inhibitory concentration) protocols against Candida spp. reduce variability .

- Crystallographic data : SHELXL refinement resolves stereochemical ambiguities impacting structure-activity relationships .

Q. How can crystallographic data address ambiguities in molecular geometry during structural refinement?

Methodological Answer: High-resolution X-ray data (e.g., R factor < 0.06) paired with SHELX software enables precise modeling of disorder and hydrogen bonding. For example:

- Disordered solvent molecules in crystal lattices are resolved using SQUEEZE .

- Twinning analysis corrects for pseudo-symmetry in orthorhombic systems .

| Crystallographic Parameter | Value |

|---|---|

| Space group | P-1 (triclinic) |

| R factor | 0.055 |

| Mean C–C bond length | 0.004 Å |

Q. What role do counterions play in stabilizing coordination polymers with this ligand?

Methodological Answer: Counterions (e.g., Cl⁻, SO₄²⁻) influence coordination geometry and network stability:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.